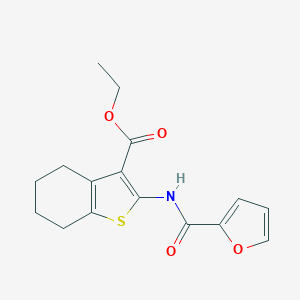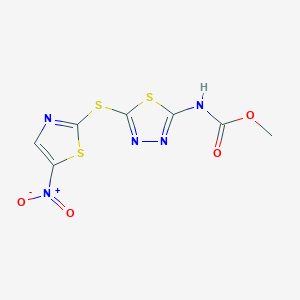
Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“CL-200404” is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “CL-200404” involves a series of chemical reactions that require precise conditions. One common method includes the chlorination of specific precursor compounds at elevated temperatures. For instance, treating silicon with chlorine at around 600°C can yield "CL-200404" .
Industrial Production Methods: In industrial settings, “CL-200404” is often produced through the chlorination of silicon compounds such as ferrosilicon or silicon carbide. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: “CL-200404” undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can yield simpler compounds.
Substitution: It can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or metals.
Substitution: Various halogens or other substituents can be used.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of “CL-200404” can produce silicon dioxide and hydrochloric acid .
Scientific Research Applications
“CL-200404” has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing high-purity silicon and silica.
Biology: Investigated for its potential in biological assays and as a reagent in various biochemical reactions.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of semiconductors, optical fibers, and other high-tech materials.
Mechanism of Action
The mechanism by which “CL-200404” exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with cellular components, leading to various biochemical reactions. The exact pathways and molecular targets can vary depending on the application and conditions .
Comparison with Similar Compounds
- Silicon tetrachloride
- Carbon tetrachloride
- Chlorosilane
Comparison: “CL-200404” stands out due to its unique reactivity and stability. Unlike some similar compounds, it can form stable complexes and undergo a wide range of chemical reactions, making it highly versatile in various applications .
Properties
Molecular Formula |
C16H17NO4S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C16H17NO4S/c1-2-20-16(19)13-10-6-3-4-8-12(10)22-15(13)17-14(18)11-7-5-9-21-11/h5,7,9H,2-4,6,8H2,1H3,(H,17,18) |
InChI Key |
QZLXLJOCFGSAEV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-({5-[(4-methoxy-4-oxo-2-butenyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-2-butenoate](/img/structure/B428106.png)
![4,6-Bis[(4-fluorophenyl)sulfanyl]-5-nitropyrimidine](/img/structure/B428108.png)
![4-[({5-[(4-Carboxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B428109.png)
![2-[(5-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B428110.png)
![4,6-Bis[(3-chlorophenyl)sulfanyl]-5-nitropyrimidine](/img/structure/B428111.png)
![2,5-Bis[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl]-1,3,4-thiadiazole](/img/structure/B428113.png)
acetate](/img/structure/B428115.png)

![2-(Methylsulfanyl)-4,6-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine](/img/structure/B428118.png)
![methyl [(3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-ylidene)amino](oxo)acetate](/img/structure/B428120.png)
acetate](/img/structure/B428121.png)

![Ethyl oxo[(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B428125.png)

